methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate
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Description
Scientific Research Applications
Synthetic Methodologies and Intermediate Applications
A study by Mayes et al. detailed a robust synthesis method for methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate, highlighting its role as a key intermediate in the preparation of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase. This synthesis provides a safer and more efficient route compared to traditional methods, avoiding hazardous species and unnecessary regioisomeric products (Mayes et al., 2010).
Antimicrobial and Antiproliferative Activities
Narayana et al. conducted a study on the synthesis and biological activity of heterocycles derived from indole carbohydrazides, including compounds related to methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate. These compounds showed promising antimicrobial, anti-inflammatory, and antiproliferative activities, underscoring the potential of indole derivatives in developing new therapeutic agents (Narayana et al., 2009).
Infrared Probing and Fluorescent Probing
Liu et al. explored ester-derivatized indoles, including methyl indole-4-carboxylate, as sensitive infrared probes for studying local environments, such as protein structures and dynamics. This application demonstrates the utility of indole derivatives in biochemical and biophysical research, offering tools for non-invasive investigation of molecular systems (Liu et al., 2020).
Anticancer Evaluation
Sharma et al. synthesized and evaluated a series of indole derivatives for their antimicrobial and anticancer potential, including compounds structurally related to methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate. Their findings suggest significant potential in the development of new chemotherapeutic agents, highlighting the importance of the indole scaffold in medicinal chemistry (Sharma et al., 2012).
properties
IUPAC Name |
methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNZFVARLQIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate |
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